molecular formula C9H13N3O B2968460 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea CAS No. 1599555-19-7

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea

Cat. No.: B2968460
CAS No.: 1599555-19-7
M. Wt: 179.223
InChI Key: FELKPOAYHSGEHJ-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea is an organic compound that belongs to the class of ureas It features a pyridine ring substituted at the 3-position with an ethyl group, which is further connected to a urea moiety

Properties

IUPAC Name

1-methyl-3-(2-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELKPOAYHSGEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea typically involves the reaction of 3-methylpyridine with an appropriate isocyanate or carbamate. One common method is the reaction of 3-methylpyridine with ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as metal oxides or zeolites can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The pyridine ring can interact with active sites of enzymes, while the urea moiety can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea
  • 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea
  • 3-Methyl-1-[2-(quinolin-3-yl)ethyl]urea

Uniqueness

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Biological Activity

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a urea functional group linked to a pyridine ring, which is known for its ability to interact with various biological targets. Its molecular formula is C9H13N3O\text{C}_9\text{H}_{13}\text{N}_3\text{O} .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways within cells. The pyridine moiety facilitates interactions with amino acid residues in proteins, enhancing binding affinity .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Activity Description
SK-MEL-55.0Lethal effects observed
A4986.5Significant growth inhibition
MDA-MB-4687.2Moderate antiproliferative activity

These findings suggest that the compound could serve as a lead in developing new anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory potential . It may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and other key metabolic enzymes. Inhibition assays have demonstrated varying degrees of potency, indicating its potential as a therapeutic agent in conditions where enzyme dysregulation is a factor .

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar urea derivatives. The results indicated that modifications to the urea structure could enhance biological activity, suggesting that this compound might benefit from structural optimization .

Another investigation into pyridine-containing compounds highlighted their broad-spectrum antimicrobial activities. Although specific data on this compound was limited, the general trend shows that pyridine derivatives often exhibit significant antimicrobial properties against various pathogens .

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